

Phenylmethanesulfonamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylmethanesulfonamide*

Cat. No.: B180765

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **phenylmethanesulfonamide**. The information is curated for professionals in research and development, offering detailed experimental protocols and a summary of its chemical characteristics to facilitate its application in drug discovery and chemical synthesis.

Core Chemical Properties and Structure

Phenylmethanesulfonamide, with the CAS number 1197-22-4, is a white crystalline solid.^[1] ^[2]^[3] It is characterized by a phenyl group attached to a methanesulfonamide moiety.^[1] The compound is sparingly soluble in water but shows solubility in organic solvents.^[1]^[3]

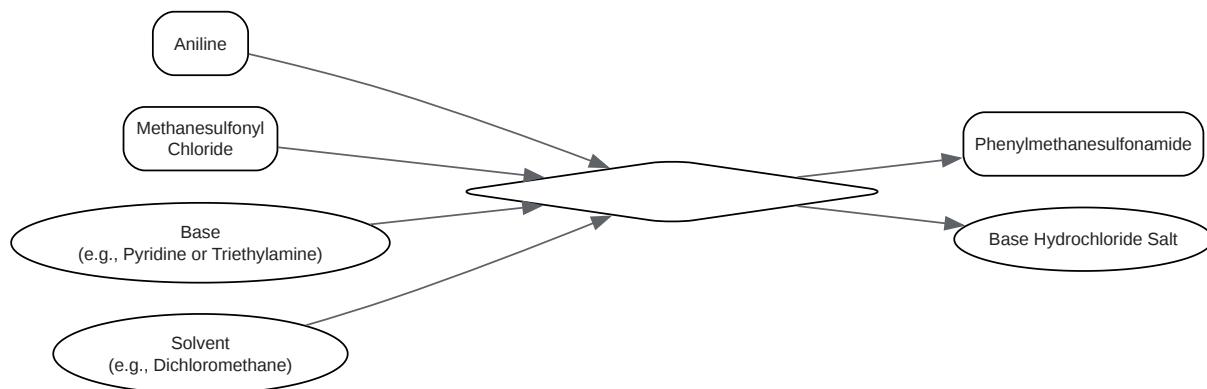
Structural and Physicochemical Data

A summary of the key structural and physicochemical properties of **phenylmethanesulfonamide** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₂ S	[1] [2] [4]
Molecular Weight	171.22 g/mol	[1] [4]
IUPAC Name	N-phenylmethanesulfonamide	[4]
Synonyms	N-(Methylsulfonyl)aniline, Methanesulfonanilide	[2] [4]
SMILES	CS(=O)(=O)NC1=CC=CC=C1	[1] [4]
InChI Key	LBTPIFQNEKOAIM- UHFFFAOYSA-N	[1] [4]
Appearance	White to off-white crystalline solid	[1] [2] [3]
Melting Point	93-97 °C	[5]
Boiling Point	343.10 °C	[6]
LogP	0.95	[1] [7]
Solubility	Poorly soluble in water, soluble in organic solvents	[1]

Chemical Structure

The two-dimensional chemical structure of **phenylmethanesulfonamide** is depicted below.


Figure 1: Chemical structure of **Phenylmethanesulfonamide**.

Synthesis of Phenylmethanesulfonamide

The primary method for synthesizing **phenylmethanesulfonamide** involves the reaction of aniline with methanesulfonyl chloride.[\[1\]](#)[\[8\]](#) This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[\[8\]](#)

General Reaction Workflow

The overall synthetic scheme is presented in the following diagram.

[Click to download full resolution via product page](#)

Figure 2: General synthesis workflow for **Phenylmethanesulfonamide**.

Experimental Protocols

Two common laboratory-scale protocols for the synthesis of **phenylmethanesulfonamide** are detailed below.

Protocol 1: Synthesis using Pyridine as a Base[8]

This protocol is suitable for gram-scale synthesis in a research and development setting.

- Materials and Reagents:
 - Aniline
 - Methanesulfonyl Chloride
 - Pyridine
 - Dichloromethane (DCM)
 - 2 M Sodium Hydroxide (NaOH)

- Concentrated Hydrochloric Acid (HCl)
- Water
- Procedure:
 - In a suitable reaction vessel, dissolve aniline and pyridine in methylene chloride.
 - Cool the solution to 0°C using an ice bath.
 - Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
 - Extract the mixture with 2N aqueous sodium hydroxide.
 - Combine the aqueous extracts and wash them with methylene chloride to remove any remaining organic impurities.
 - Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.
 - Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain **N-phenylmethanesulfonamide**.

Protocol 2: Synthesis using Triethylamine as a Base[8]

This protocol offers an alternative base for the synthesis.

- Materials and Reagents:

- Aniline
- Methanesulfonyl Chloride
- Triethylamine

- Dichloromethane (DCM)
- 10% aqueous Sodium Hydroxide (NaOH)
- Water
- Anhydrous Sodium Sulfate

- Procedure:
 - Dissolve aniline and triethylamine in dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.
 - Cool the solution to 0°C using an ice bath.
 - Slowly add methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[\[8\]](#)
 - Cool the reaction mixture again in an ice bath and slowly add 10% aqueous sodium hydroxide solution.
 - Stir vigorously for 15 minutes and then separate the organic layer.
 - Wash the aqueous layer with a small portion of dichloromethane.
 - Combine the organic layers and wash with water.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
 - The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.[\[8\]](#)

Analytical Methods

The characterization and purity assessment of **phenylmethanesulfonamide** are crucial for its application. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are commonly employed analytical techniques.

A typical reverse-phase HPLC method for the analysis of **phenylmethanesulfonamide** uses a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1][7] For GC/MS analysis, a high-resolution fused silica capillary column is often used, with identification based on the comparison of mass spectra and retention times with those of reference standards.[9]

Biological and Pharmaceutical Relevance

Phenylmethanesulfonamide serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as agents targeting neurological disorders.[1] For instance, some derivatives have shown potential to inhibit prostaglandin synthesis, suggesting anti-inflammatory properties.[6] The sulfonamide group in **phenylmethanesulfonamide** is a critical pharmacophore that can participate in hydrogen bonding with biological targets, a key interaction for drug-receptor binding.[1]

While **phenylmethanesulfonamide** itself is primarily an intermediate, its structural motif is found in more complex molecules that are being investigated for their roles in various signaling pathways. However, specific signaling pathways directly modulated by **phenylmethanesulfonamide** are not extensively documented in the public domain. The broader class of sulfonamides and their derivatives have been implicated in various biological processes, but a direct link to specific pathways for the parent compound remains an area for further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Phenylmethanesulfonamide (1197-22-4) for sale [vulcanchem.com]
- 2. N-Phenylmethanesulfonamide | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phenylmethanesulfonamide | 4563-33-1 | FP139731 [biosynth.com]
- 7. Methanesulfonamide, N-phenyl- | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- To cite this document: BenchChem. [Phenylmethanesulfonamide: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180765#phenylmethanesulfonamide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com